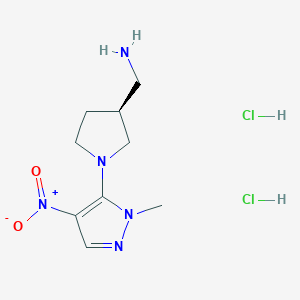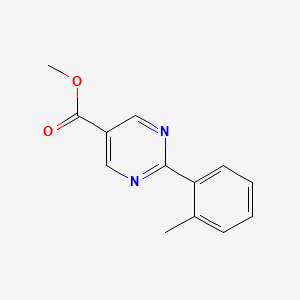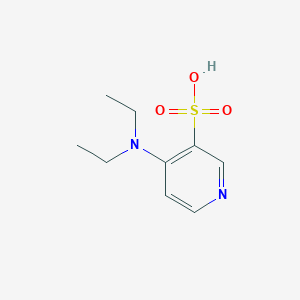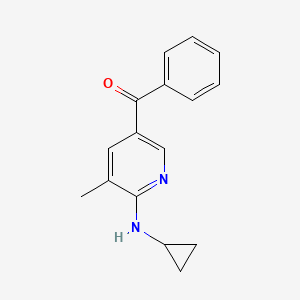
(6-(Cyclopropylamino)-5-methylpyridin-3-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Cyclopropylamino)-5-methylpyridin-3-yl)(phenyl)methanone is an organic compound that features a pyridine ring substituted with a cyclopropylamino group and a phenylmethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Cyclopropylamino)-5-methylpyridin-3-yl)(phenyl)methanone typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Bohlmann-Rahtz pyridine synthesis or the Hantzsch dihydropyridine synthesis.
Introduction of the Cyclopropylamino Group: This step involves the reaction of the pyridine derivative with cyclopropylamine under suitable conditions, often using a catalyst such as palladium or copper.
Attachment of the Phenylmethanone Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(6-(Cyclopropylamino)-5-methylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, amines, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(6-(Cyclopropylamino)-5-methylpyridin-3-yl)(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The compound is explored for its properties in the development of new materials with specific chemical or physical characteristics.
Wirkmechanismus
The mechanism of action of (6-(Cyclopropylamino)-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine Derivatives: These compounds also contain a pyridine ring and exhibit similar pharmacological activities.
Pyrimidine Derivatives: Pyrimidines are structurally similar and are used in various therapeutic applications.
Pyrazine Derivatives: Pyrazines share a similar nitrogen-containing ring structure and have diverse biological activities.
Uniqueness
(6-(Cyclopropylamino)-5-methylpyridin-3-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H16N2O |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
[6-(cyclopropylamino)-5-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C16H16N2O/c1-11-9-13(10-17-16(11)18-14-7-8-14)15(19)12-5-3-2-4-6-12/h2-6,9-10,14H,7-8H2,1H3,(H,17,18) |
InChI-Schlüssel |
ICESCEAEGHYTJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1NC2CC2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


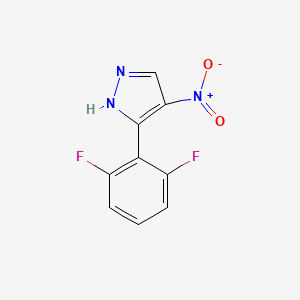
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B11807130.png)

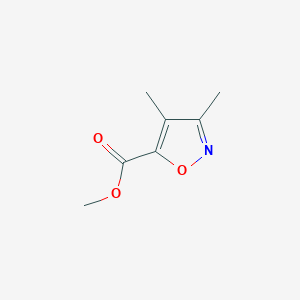
![7-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B11807164.png)
